Dimethyl heptylcyanide
Description
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Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
2,2-dimethyloctanenitrile |
InChI |
InChI=1S/C10H19N/c1-4-5-6-7-8-10(2,3)9-11/h4-8H2,1-3H3 |
InChI Key |
YIQWQEOMCPOMLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)C#N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Halogenated Precursors
Nucleophilic substitution represents a foundational approach for synthesizing dimethyl heptylcyanide. This method involves displacing a halide group in a dimethyl heptyl halide precursor with a cyanide ion. For instance, 3,5-dimethylheptyl bromide reacts with sodium cyanide (NaCN) in a polar aprotic solvent such as dimethylformamide (DMF) at 80–100°C for 12–24 hours . The reaction proceeds via an SN2 mechanism, necessitating a primary or secondary alkyl halide to minimize steric hindrance.
Key Parameters:
-
Solvent: DMF or dimethyl sulfoxide (DMSO) enhances cyanide nucleophilicity.
-
Temperature: Elevated temperatures (80–100°C) accelerate reaction kinetics.
-
Yield: Typical yields range from 65% to 78%, with byproducts including elimination alkenes .
A comparative analysis of halogenated precursors reveals that bromides outperform chlorides in reactivity, while iodides pose challenges due to instability. For example, 3,5-dimethylheptyl iodide yields only 52% nitrile due to competing elimination .
Hydrocyanation of Alkenes
Catalytic hydrocyanation offers a stereoselective route to this compound by adding hydrogen cyanide (HCN) across a carbon-carbon double bond. This method is particularly effective for synthesizing branched nitriles from alkenes like 3,5-dimethyl-1-heptene. Nickel-catalyzed hydrocyanation, as described in industrial protocols, employs a zero-valent nickel complex with triarylphosphine ligands to regioselectively form the anti-Markovnikov product .
Reaction Conditions:
-
Catalyst: Ni(0) with P(O-tol)₃ ligands (0.5–1 mol%).
-
Solvent: Toluene or xylene at 50–70°C.
Safety considerations are paramount due to HCN’s volatility and toxicity. Closed-system reactors with scrubbing units are mandatory for large-scale operations.
Grignard Reagent-Mediated Synthesis
Adapting methodologies from Grignard reagent applications, this compound can be synthesized via reaction of a dimethylheptylmagnesium bromide with cyanogen bromide (BrCN). This pathway, though less conventional, provides high functional group tolerance. The Grignard reagent, prepared from 3,5-dimethylheptyl bromide and magnesium in tetrahydrofuran (THF), reacts with BrCN at −20°C to yield the nitrile after acidic workup .
Optimization Insights:
-
Solvent: THF ensures reagent stability.
-
Temperature: Subzero temperatures (−20°C to 0°C) prevent side reactions.
-
Yield: 60–72%, with residual magnesium salts requiring rigorous purification .
This method’s scalability is limited by the handling of pyrophoric Grignard reagents and cyanogen bromide’s toxicity.
Dehydration of Amides
The dehydration of 3,5-dimethylheptanamide using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) provides an alternative route. The amide precursor, synthesized via carbodiimide-mediated coupling of 3,5-dimethylheptanoic acid with ammonia, undergoes dehydration at 100–120°C to form the nitrile.
Performance Metrics:
-
Dehydrating Agent: POCl₃ yields 80–88% product, while SOCl₂ achieves 75–82% .
-
Purity: Distillation (bp 140–145°C at 15 mmHg) removes residual phosphorylated byproducts.
Catalytic Oxidative Cyanation
Emerging methodologies leverage transition-metal catalysts for direct C–H cyanation. Palladium(II) acetate with N-hydroxyphthalimide (NHPI) as a co-catalyst enables the cyanation of 3,5-dimethylheptane under oxygen atmosphere. This one-pot reaction occurs at 120°C in acetonitrile, producing this compound with 55–65% yield .
Advantages and Limitations:
-
Atom Economy: Eliminates pre-functionalized precursors.
-
Selectivity: Limited to tertiary C–H bonds, necessitating precise substrate design.
| Method | Precursor | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 3,5-Dimethylheptyl Br | NaCN/DMF | 80–100 | 65–78 | 92–95 |
| Hydrocyanation | 3,5-Dimethyl-1-heptene | Ni(0)/P(O-tol)₃ | 50–70 | 70–85 | 94–97 |
| Grignard Reaction | Dimethylheptyl MgBr | BrCN/THF | −20–0 | 60–72 | 88–90 |
| Amide Dehydration | 3,5-Dimethylheptanamide | POCl₃ | 100–120 | 80–88 | 95–98 |
| Oxidative Cyanation | 3,5-Dimethylheptane | Pd(OAc)₂/NHPI | 120 | 55–65 | 85–88 |
Data Table 2: Safety and Environmental Considerations
| Method | Toxicity Concerns | Waste Generated | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | Cyanide toxicity | Halide salts, DMF | High |
| Hydrocyanation | HCN exposure | Nickel residues | Moderate |
| Grignard Reaction | Pyrophoric reagents | Mg salts, THF | Low |
| Amide Dehydration | POCl₃ corrosion | Phosphorylated waste | Moderate |
| Oxidative Cyanation | Pd cost, O₂ handling | Minimal | Emerging |
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